molecular formula C12H10N4O2 B10915709 Methyl 3-cyano-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 3-cyano-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B10915709
M. Wt: 242.23 g/mol
InChI Key: MUJFRNMMRRJXIV-UHFFFAOYSA-N
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Description

Methyl 3-cyano-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a cyano group at position 3, a cyclopropyl group at position 5, and a carboxylate ester at position 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyano-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. One common method includes the reaction of 3-amino-1H-pyrazole-4-carbonitrile with dialkyl acetylenedicarboxylates under catalyst-free conditions . The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyano and carboxylate groups can participate in nucleophilic substitution reactions with reagents such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Methyl 3-cyano-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-cyano-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit casein kinase 2 alpha (CSNK2A), a protein kinase involved in various cellular processes . The compound binds to the active site of the kinase, preventing its activity and thereby modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-cyano-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano and cyclopropyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

methyl 3-cyano-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C12H10N4O2/c1-18-12(17)10-4-9(7-2-3-7)15-11-8(5-13)6-14-16(10)11/h4,6-7H,2-3H2,1H3

InChI Key

MUJFRNMMRRJXIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C(C=NN12)C#N)C3CC3

Origin of Product

United States

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